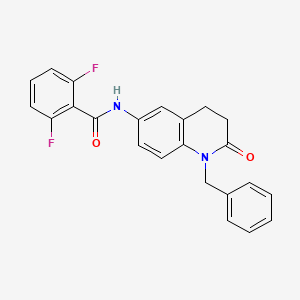

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a substituted tetrahydroquinoline moiety.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O2/c24-18-7-4-8-19(25)22(18)23(29)26-17-10-11-20-16(13-17)9-12-21(28)27(20)14-15-5-2-1-3-6-15/h1-8,10-11,13H,9,12,14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKJIGPOPWHRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core , which is a heterocyclic aromatic structure known for its diverse biological activities. The presence of the benzyl group and the difluorobenzamide moiety enhances its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H19F2N2O |

| Molecular Weight | 396.42 g/mol |

| LogP (octanol-water partition) | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This includes potential inhibition of kinases by competing with ATP for binding, disrupting critical cellular signaling pathways associated with cancer progression and other diseases .

- DNA Interaction : The quinoline core allows the compound to intercalate with DNA, which may inhibit DNA replication and transcription processes essential for cell proliferation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects by modulating cell cycle progression and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against leukemia and solid tumors .

- Anti-inflammatory Effects : Some derivatives of tetrahydroquinoline compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Antimicrobial Activity : The structural features contribute to its potential as an antimicrobial agent against various pathogens, although specific data on this compound is limited.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of related quinoline derivatives on HL60 leukemia cells. Results indicated that these compounds could induce cell death at micromolar concentrations through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Enzyme Interaction

Molecular docking studies have been conducted to assess the binding affinity of this compound to various kinases. The results showed favorable interactions with key residues in the active sites of these enzymes, suggesting a strong potential for therapeutic applications in cancer treatment .

Scientific Research Applications

Based on the search results, here's what is known about compounds related to "N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide":

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide

This is a synthetic organic compound with a complex molecular structure that has potential applications in medicinal chemistry. It features a quinoline core, a heterocyclic aromatic organic structure known for its biological activity, and is classified as a sulfonamide due to the presence of a sulfonamide functional group, often associated with antimicrobial properties.

Key Features Describing the Molecular Structure :

- Bond angles and distances: These are crucial for understanding its reactivity and interaction with biological targets.

- Chemical reactions: It can participate in various chemical reactions.

Related Compounds

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide:

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide:

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzenesulfonamide:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares the 2,6-difluorobenzamide backbone with several agrochemicals, but its substituents differentiate its properties. Below is a comparative analysis with structurally related benzamide derivatives:

Key Structural Differences

Mechanistic and Efficacy Insights

- Target Compound: The tetrahydroquinoline moiety may enhance lipophilicity, improving membrane permeability compared to phenylamino-substituted analogs like Diflubenzuron . This structural feature could modulate interactions with target enzymes such as chitin synthase.

- Diflubenzuron : A benchmark chitin synthesis inhibitor, but its 4-chlorophenyl group limits activity against certain resistant insect strains .

- Lufenuron: The trifluoromethylphenoxy group confers broad-spectrum efficacy against Coleoptera and Lepidoptera, with prolonged larval growth disruption .

- Hexaflumuron : The tetrafluoroethoxy group enhances stability in alkaline environments, making it suitable for subterranean termite control .

Preparation Methods

Direct Amidation Using Schotten-Baumann Conditions

- Procedure :

- 6-Amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one (1.0 equiv) is suspended in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C.

- 2,6-Difluorobenzoyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 6 hours.

- The mixture is washed with 5% HCl, water, and brine, followed by drying over MgSO₄.

- Column chromatography (ethyl acetate/hexane, 1:3) isolates the product (yield: 78%).

Carbodiimide-Mediated Coupling

- Alternative Approach :

- 2,6-Difluorobenzoic acid (1.1 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.2 equiv) in DCM for 1 hour.

- The 6-amino intermediate is added, and the reaction proceeds at 25°C for 12 hours.

- After filtration to remove dicyclohexylurea, the product is purified via recrystallization from ethanol (yield: 82%).

Optimization and Analytical Validation

Reaction Condition Screening

Purity and Characterization

- HPLC Analysis : Purity >98% (C18 column, acetonitrile/water gradient).

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 5H, benzyl), 7.12 (t, J = 8.8 Hz, 2H, ArF), 4.62 (s, 2H, CH₂), 2.89 (t, J = 6.0 Hz, 2H, CH₂), 2.72 (t, J = 6.0 Hz, 2H, CH₂), 1.98 (quin, J = 6.0 Hz, 2H, CH₂).

- HRMS : m/z Calcd for C₂₃H₁₉F₂N₂O₂ [M+H]⁺: 417.1415; Found: 417.1412.

Scalability and Industrial Feasibility

The Schotten-Baumann method is preferred for kilogram-scale production due to lower catalyst costs and simplified workup. Critical considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.